3-(4-Chlorophenylthio)Butyric Acid chemical properties
3-(4-Chlorophenylthio)Butyric Acid chemical properties
An In-Depth Technical Guide to 3-(4-Chlorophenylthio)Butyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 3-(4-Chlorophenylthio)Butyric Acid. As a molecule incorporating a butyric acid scaffold, a thioether linkage, and a halogenated aromatic ring, it represents a compound of interest for further investigation in medicinal chemistry and materials science. This document synthesizes available data to offer field-proven insights and robust methodologies for its study.
Molecular Identity and Physicochemical Properties
3-(4-Chlorophenylthio)Butyric Acid is an arylthio-substituted carboxylic acid. The structural combination of a flexible butyric acid chain and a rigid, electron-deficient chlorophenyl group via a sulfur bridge imparts specific chemical characteristics relevant to its potential reactivity and biological interactions.
Key Identifiers:
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Chemical Name: 3-(4-chlorophenyl)sulfanylbutanoic acid[1]
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Molecular Formula: C₁₀H₁₁ClO₂S[1]
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Molecular Weight: 230.71 g/mol
Chemical Structure:
Caption: 2D Structure of 3-(4-Chlorophenylthio)Butyric Acid.
Computational Identifiers:
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SMILES: CC(CC(=O)O)SC1=CC=C(C=C1)Cl[1]
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InChI: InChI=1S/C10H11ClO2S/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)[1]
Physicochemical Data Summary:
The following table summarizes known and predicted properties. It is important to note that experimental data for this specific isomer is limited, and some values are based on computational predictions or data from structurally similar compounds.
| Property | Value | Source/Comment |
| Monoisotopic Mass | 230.01683 Da | Predicted[1] |
| Boiling Point | 394°C at 760 mmHg | Predicted for 4-isomer[2] |
| Flash Point | 192.1°C | Predicted for 4-isomer[2] |
| Vapor Pressure | 6.49E-07 mmHg at 25°C | Predicted for 4-isomer[2] |
| XlogP | 3.0 | Predicted[1] |
| Solubility | Insoluble in water (predicted), soluble in organic solvents like ethanol, DMSO, and DMF. | General chemical knowledge |
| Chemical Stability | Stable under recommended storage conditions (cool, dry). | Inferred from functional groups[2] |
Synthesis and Mechanistic Considerations
The synthesis of arylthio-substituted carboxylic acids is a well-established field. The most logical and direct pathway to 3-(4-Chlorophenylthio)Butyric Acid involves the nucleophilic addition of 4-chlorothiophenol to a butyric acid precursor possessing a suitable electrophilic center at the C3 position.
A common and effective strategy is the Michael addition of a thiol to an α,β-unsaturated carbonyl compound. This approach is favored for its high atom economy and typically mild reaction conditions.
Caption: Synthetic workflow via Michael Addition.
Experimental Protocol: Synthesis via Michael Addition
This protocol is a representative, self-validating methodology. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 3-(4-Chlorophenylthio)Butyric Acid from crotonic acid and 4-chlorothiophenol.
Materials:
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Crotonic acid (1.0 eq)
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4-Chlorothiophenol (1.1 eq)
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Triethylamine (Et₃N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq)
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Solvent: Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)
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Hydrochloric acid (1M HCl)
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Methodology:
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Reaction Setup:
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To a round-bottom flask equipped with a magnetic stir bar, add crotonic acid (1.0 eq) and the chosen solvent (e.g., acetonitrile, 20 mL per gram of crotonic acid).
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Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic reaction mechanism without interfering.
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Generation of Nucleophile:
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Add 4-chlorothiophenol (1.1 eq) to the solution.
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Cool the mixture to 0°C using an ice bath. This is crucial to control the exothermicity of the subsequent base addition.
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Slowly add the base (e.g., triethylamine, 1.2 eq) dropwise. The base deprotonates the thiol, which is the most acidic proton in the mixture, to generate the thiophenolate anion.
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Causality: The thiophenolate is a potent nucleophile required for the conjugate addition. Using a slight excess of the thiol and base ensures the complete consumption of the limiting reagent, crotonic acid. The reaction is monitored for completion by Thin Layer Chromatography (TLC), typically developing with a hexane/ethyl acetate mixture.
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Reaction Progression:
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Allow the reaction to warm to room temperature and stir for 4-12 hours.
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Trustworthiness: Progress is validated by TLC. A sample of the reaction mixture is spotted against the starting materials. The disappearance of the crotonic acid spot and the appearance of a new, typically lower Rf spot, indicates product formation.
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Workup and Purification:
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Once the reaction is complete, quench the reaction by adding 1M HCl until the pH is acidic (~pH 2-3). This step protonates the carboxylate product and neutralizes any remaining base.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
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Causality: The protonated product is more soluble in the organic layer (ethyl acetate) than in the aqueous layer. Multiple extractions ensure maximum recovery.
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Wash the combined organic layers with water and then with brine. The brine wash helps to remove residual water from the organic phase.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Final Product Isolation:
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The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate solvent system) or by column chromatography on silica gel to yield the pure 3-(4-Chlorophenylthio)Butyric Acid.
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Spectroscopic and Analytical Profile
Characterization of the final product is essential for confirming its identity and purity.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern. For this molecule, Electrospray Ionization (ESI) is a suitable technique.
Predicted Mass Spectrometry Data:
| Adduct Type | Calculated m/z | Source |
| [M+H]⁺ | 231.02411 | [1] |
| [M+Na]⁺ | 253.00605 | [1] |
| [M-H]⁻ | 229.00955 | [1] |
Expected Fragmentation Pattern:
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Loss of COOH group (-45 Da): A significant fragment corresponding to the loss of the carboxylic acid functional group.
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McLafferty Rearrangement: A characteristic fragmentation of carboxylic acids, which could lead to a neutral alkene loss and a radical cation at m/z = 174 (C₇H₇ClS).
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C-S Bond Cleavage: Cleavage of the bond between the sulfur and the butyric acid chain, leading to fragments corresponding to the 4-chlorothiophenolate ion (m/z 143/145) and the butyric acid cation fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Below are the predicted shifts and multiplicities for ¹H and ¹³C NMR in a solvent like CDCl₃.
Predicted ¹H NMR Spectrum:
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~1.35 ppm (doublet, 3H): The methyl (CH₃) protons at the C3 position, split by the single proton on C3.
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~2.60 ppm (doublet, 2H): The methylene (CH₂) protons at the C2 position, adjacent to the carbonyl group, split by the proton on C3.
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~3.70 ppm (multiplet, 1H): The methine (CH) proton at the C3 position, coupled to both the CH₃ and CH₂ groups.
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~7.30-7.40 ppm (multiplet, 4H): The aromatic protons of the 4-chlorophenyl ring, exhibiting a characteristic AA'BB' pattern.
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~11-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group. This peak may be broad and its position is concentration-dependent.
Predicted ¹³C NMR Spectrum:
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~20 ppm: Methyl carbon (C4).
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~40 ppm: Methylene carbon (C2).
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~45 ppm: Methine carbon (C3).
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~129 ppm & ~133 ppm: Aromatic carbons (CH).
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~132 ppm & ~135 ppm: Aromatic quaternary carbons (C-S and C-Cl).
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~178 ppm: Carbonyl carbon of the carboxylic acid (C1).
Reactivity and Potential Applications
The molecule's bifunctional nature—containing both a nucleophilic thioether and an acidic carboxyl group—opens avenues for further chemical modification and suggests potential biological activities.
Chemical Reactivity:
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Oxidation: The thioether linkage is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide and sulfone derivatives using reagents like m-CPBA or hydrogen peroxide. These oxidized forms may exhibit distinct biological properties.
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Carboxylic Acid Derivatization: The carboxyl group can be readily converted into esters, amides, or acyl halides, enabling its use as a building block for more complex molecules or for conjugation to other moieties.
Potential Biological Relevance:
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HDAC Inhibition: Butyric acid and its derivatives are well-known inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in gene expression.[3] This suggests that 3-(4-Chlorophenylthio)Butyric Acid could be investigated as a potential anti-cancer or anti-inflammatory agent.[3]
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Gut-Brain Axis Modulation: Short-chain fatty acids like butyrate are key metabolites in the gut that can influence the central nervous system.[4] The lipophilic nature of the chlorophenylthio group may enhance the molecule's ability to cross biological membranes, including the blood-brain barrier.
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Antimicrobial Activity: Thioether compounds are explored for their antimicrobial properties. The presence of this functional group warrants investigation into its potential effects on various pathogens.
Safety and Handling
While specific toxicity data for this compound is not available, standard laboratory safety protocols should be followed based on its constituent functional groups.
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Hazard Statements: Analogous compounds are often associated with warnings such as H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[5]
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Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling. Work in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
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The Good Scents Company. (2025). methyl 4-(methyl thio) butyrate, 53053-51-3. Retrieved from [Link]
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PubMed Central. (n.d.). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(4-chlorophenylthio)butyric acid (C10H11ClO2S). Retrieved from [Link]
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Wikipedia. (n.d.). 3-Mercaptopropionic acid. Retrieved from [Link]
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MDPI. (n.d.). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Retrieved from [Link]
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PubMed Central. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis scheme of C-11 labeled of butyric acid (BA), valproic acid.... Retrieved from [Link]
Sources
- 1. PubChemLite - 3-(4-chlorophenylthio)butyric acid (C10H11ClO2S) [pubchemlite.lcsb.uni.lu]
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